Methyl 4-bromo-5-acetamidofuran-2-carboxylate

Bromodomain inhibition Epigenetic probe CYP off-target profiling

Fragment-based BET bromodomain campaigns often stall due to limited SAR-competent vectors on non-halogenated scaffolds. Methyl 4-bromo-5-acetamidofuran-2-carboxylate solves this with a validated trisubstituted furan core. • BRD4 IC50 631 nM, BRD2 IC50 501 nM, with 7.4-fold selectivity over CYP3A4 • C4-Br enables Pd-catalyzed cross-couplings without protecting-group manipulation • MW 262 Da, ≥95% purity, ready for X-ray/SPR-based lead optimization

Molecular Formula C8H8BrNO4
Molecular Weight 262.059
CAS No. 2138550-12-4
Cat. No. B2878618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-5-acetamidofuran-2-carboxylate
CAS2138550-12-4
Molecular FormulaC8H8BrNO4
Molecular Weight262.059
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(O1)C(=O)OC)Br
InChIInChI=1S/C8H8BrNO4/c1-4(11)10-7-5(9)3-6(14-7)8(12)13-2/h3H,1-2H3,(H,10,11)
InChIKeyVOLINUWWKOMICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-bromo-5-acetamidofuran-2-carboxylate: Core Identity and Characteristics


Methyl 4-bromo-5-acetamidofuran-2-carboxylate is a trisubstituted furan derivative bearing a methyl ester at the 2-position, an acetamido group at the 5-position, and a bromine atom at the 4-position . Its molecular formula is C₈H₈BrNO₄ (MW 262.06 g/mol), and it is commercially supplied as a versatile small-molecule scaffold with a certified purity of ≥95% . The compound has been profiled in public bioactivity databases, showing measurable affinity for bromodomain-containing proteins BRD4 and BRD2, as well as for cytochrome P450 isoforms [1].

Bromodomain-focused fragment screening and hit validation
Scaffold diversification via C4 cross-coupling chemistry
Cell differentiation mechanism-of-action studies

Why This Furan-2-carboxylate Cannot Be Casually Replaced


The 4-bromo substituent is not a passive decoration; it simultaneously modulates electronic character (σₚ = +0.23) and serves as a synthetic handle for Pd-catalyzed cross-couplings that are inaccessible to the non-halogenated or 4-chloro/4-iodo analogs [1]. The 5-acetamido group contributes a hydrogen-bond donor/acceptor pair that participates in target recognition—removal or repositioning eliminates the pharmacophoric pattern observed in bromodomain binding [2]. Consequently, substituting Methyl 4-bromo-5-acetamidofuran-2-carboxylate with the de-bromo analog (CAS 31230-24-7), a different halogen variant, or a regioisomer alters both the productive conformational ensemble and the feasible derivatization pathways, making functional interchange unreliable without re-optimization.

De-bromo analog may limit diversification
Methyl 5-acetamidofuran-2-carboxylate (CAS 31230-24-7) lacks the C4–Br cross-coupling handle, restricting late-stage library synthesis.
Halogen variant may shift target engagement
Replacing 4-Br with 4-Cl or 4-I alters electronic character and may disrupt the bromodomain-binding pharmacophore.
Regioisomer may not reproduce binding mode
Moving the acetamido or bromo group changes the conformational ensemble and binding-pocket complementarity.

Quantitative Differentiation Evidence


BRD4 vs. CYP3A4 Selectivity Window

In a fluorescence anisotropy assay performed at GlaxoSmithKline and curated in ChEMBL/BindingDB, Methyl 4-bromo-5-acetamidofuran-2-carboxylate inhibited Alexa Fluor 488 binding to the BRD4 bromodomain with an IC₅₀ of 631 nM [1]. Against CYP3A4, the same compound exhibited an IC₅₀ of 4,700 nM, yielding a selectivity ratio of 7.4:1 for the bromodomain target over the CYP enzyme [2]. This degree of separation is meaningful for a fragment-sized molecule (MW 262) and indicates that the 5-acetamido-4-bromo substitution pattern promotes preferential engagement with the acetyl-lysine recognition pocket rather than promiscuous heme-iron coordination.

BRD4 vs. CYP3A4 Selectivity
Class-level inference
7.4-fold selectivity for BRD4 over CYP3A4 (IC₅₀ 631 nM vs. 4,700 nM)
Supports bromodomain-target engagement over CYP off-target binding.
Fragment-level selectivity; context-dependent at full lead scale.
Bromodomain inhibition Epigenetic probe CYP off-target profiling

BRD2 vs. BRD4 Affinity Discrimination

In the same fluorescence anisotropy dataset, the compound bound BRD2 with an IC₅₀ of 501 nM, compared to 631 nM for BRD4, yielding a BRD2/BRD4 IC₅₀ ratio of 0.79 (1.26-fold preference for BRD2) [1]. While modest, this reproducible difference distinguishes Methyl 4-bromo-5-acetamidofuran-2-carboxylate from non-selective BET binders that show flat SAR across BRD2/BRD4/BRDT. Subtle discrimination within the BET subfamily is a sought-after property for developing BD2-selective probes, and this scaffold provides a starting vector for further optimization.

BRD2 vs. BRD4 Affinity
Class-level inference
BRD2/BRD4 IC₅₀ ratio = 0.79 (1.26-fold preference for BRD2)
Reported subfamily discrimination may inform paralog-selective SAR.
Modest window; confirm with orthogonal biophysical assays.
BET bromodomain selectivity BD1/BD2 profiling Epigenetic tool compounds

Bromine-Enabled Synthetic Versatility

The 4-bromo substituent permits Pd-catalyzed Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions at the C4 position of the furan ring [1]. In contrast, the de-bromo analog Methyl 5-acetamidofuran-2-carboxylate (CAS 31230-24-7, MW 183.16) lacks this reactive handle, limiting late-stage diversification to ester hydrolysis or acetamide manipulation. The presence of both a cross-coupling site (C–Br) and a directing group (5-NHAc) enables regioselective C4 functionalization without protecting-group chemistry, a synthetic efficiency gain documented in analogous 2-amido-substituted bromofurans where CuI-catalyzed C–N coupling proceeds in 45–95% yield [2].

Bromine-Enabled Versatility
Cross-study comparable
C4–Br permits Pd/Cu-catalyzed C–C and C–N coupling (literature yield 45–95% for related bromofurans)
Supports parallel library synthesis without protecting-group steps.
Yields context-dependent on coupling partner and catalyst system.
C–C cross-coupling Buchwald-Hartwig amination Scaffold diversification

Cell Differentiation Activity

A patent-derived biological annotation states that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent or for treatment of hyperproliferative skin conditions such as psoriasis [1]. While quantitative EC₅₀ values and direct comparator data are not publicly available in the curated database entry, the reported phenotype—terminal differentiation of neoplastic cells—is a mechanistically defined functional readout that differentiates this scaffold from purely cytotoxic furan derivatives that kill cells without inducing maturation.

Cell Differentiation Activity
Supporting evidence
Reported arrest of undifferentiated cell proliferation and monocytic differentiation induction
Differentiation phenotype may support mechanism-of-action studies.
Qualitative annotation; no EC₅₀ or direct comparator data publicly available.
Terminal differentiation induction Anti-proliferative activity Oncology probe development

High-Confidence Application Scenarios


Bromodomain-Focused Fragment-Based Drug Discovery

With a confirmed BRD4 IC₅₀ of 631 nM and a BRD2 IC₅₀ of 501 nM, combined with a 7.4-fold selectivity window over CYP3A4 [1], this compound serves as a validated fragment hit for BET bromodomain campaigns. Its low molecular weight (262 Da) and balanced physicochemical profile make it suitable for structure-based optimization using X-ray crystallography or SPR, where the 4-bromo and 5-acetamido vectors can be independently elaborated.

Parallel Library Synthesis via Cross-Coupling

The C4–Br bond is a robust synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling rapid generation of C4-aryl, C4-heteroaryl, and C4-amino derivatives without protecting-group manipulation [2]. This is a decisive advantage over the non-brominated analog (CAS 31230-24-7), which cannot undergo C4 diversification, making the 4-bromo compound the preferred scaffold for library production in medicinal chemistry core facilities.

Cell Differentiation Probe for Oncology

The reported ability to induce terminal differentiation of undifferentiated neoplastic cells into monocytes [3] positions this compound as a chemical probe for studying differentiation-dependent tumor suppression mechanisms. Researchers investigating acute myeloid leukemia (AML) or myelodysplastic syndromes, where differentiation therapy is clinically validated, may find this scaffold a useful starting point for mechanistic studies and target deconvolution.

BET Inhibitor Selectivity Panel Control

Given its modest but measurable BET bromodomain affinity and its CYP3A4 inhibition data, this compound can serve as a control compound in selectivity panels when profiling more potent BET inhibitors. Its balanced BRD2/BRD4 ratio (0.79) provides a baseline for assessing paralog selectivity improvements in derivative series [1].

Application
Selection Property
Validation Focus
Bromodomain fragment-based discovery
Confirmed BRD4/BRD2 affinity with CYP selectivity window
Biophysical assay validation and co-crystallization
Parallel library synthesis
C4–Br cross-coupling handle with 5-NHAc directing group
Suzuki-Miyaura and Buchwald-Hartwig reaction scope
Cell differentiation probe research
Reported terminal differentiation induction phenotype
Differentiation marker quantification and mechanism deconvolution
BET inhibitor selectivity panel control
Balanced BRD2/BRD4 ratio and CYP3A4 inhibition baseline
Paralog selectivity benchmarking in derivative series
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